N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-fluorobenzamide
Description
The compound "N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-fluorobenzamide" features a complex heterotricyclic scaffold incorporating oxygen (dioxa), sulfur (thia), and nitrogen (aza) atoms. This tricyclic framework (C₇H₅N₂O₂S) forms a rigid, fused-ring system with a benzamide substituent at the 11-position, modified by a fluorine atom at the ortho position of the benzoyl group. The presence of fluorine, a strong electron-withdrawing group, likely enhances metabolic stability and influences binding interactions in biological systems . While direct bioactivity data for this compound are absent in the provided evidence, structurally related tricyclic systems are known for their roles in medicinal chemistry, particularly in antimicrobial and anticancer applications .
Properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O3S/c16-9-4-2-1-3-8(9)14(19)18-15-17-10-5-11-12(21-7-20-11)6-13(10)22-15/h1-6H,7H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHWCRJQYWZDLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-fluorobenzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, followed by the introduction of the fluorobenzamide moiety. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-fluorobenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-fluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: The 2-fluorobenzamide group in the target compound may confer improved metabolic resistance compared to the 4-methoxybenzamide analog, as fluorine reduces susceptibility to oxidative metabolism .
Core Modifications :
Biological Activity
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-fluorobenzamide is a complex organic compound notable for its unique tricyclic structure and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a distinctive tricyclic framework that includes multiple heteroatoms (oxygen and sulfur), which contribute to its reactivity and biological interactions. Its structural formula can be summarized as follows:
Where , , , and represent the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of heteroatoms allows for diverse interactions that can modulate various biochemical pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For example, studies have shown that thieno[2,3-c]pyrazole derivatives possess anticancer effects through multiple pathways including cell cycle arrest and apoptosis induction .
Antimicrobial Properties
This compound may also exhibit antimicrobial activity against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance.
Antioxidant Effects
The compound has potential antioxidant properties that can protect cells from oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms.
Comparative Analysis with Similar Compounds
To better understand the unique properties of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-y}-2-fluorobenzamide, we can compare it with other related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-y}-5-nitrothiophene-2-carboxamide | Structure | Anticancer, Antimicrobial |
| N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-y}-3-methylbenzamide | Structure | Antioxidant |
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of a related thieno[2,3-c]pyrazole derivative on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis markers in treated cells.
Case Study 2: Antimicrobial Efficacy
In another investigation reported in Antimicrobial Agents and Chemotherapy, derivatives similar to N-{4,6-dioxa...} were tested against resistant bacterial strains showing promising results in reducing bacterial load.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
